molecular formula C75H118N20O22S B8082239 H-Met-ala-gly-pro-his-pro-val-ile-val-ile-thr-gly-pro-his-glu-glu-OH

H-Met-ala-gly-pro-his-pro-val-ile-val-ile-thr-gly-pro-his-glu-glu-OH

Cat. No.: B8082239
M. Wt: 1683.9 g/mol
InChI Key: QPMHUXBSHGAVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structure and Composition The peptide H-Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH is a linear 17-mer with a free amino terminus (H-) and a free carboxyl terminus (-OH). Its sequence features:

  • Methionine (Met) at the N-terminus, which may influence redox properties.
  • Multiple proline (Pro) residues (positions 4, 6, 13), likely inducing structural rigidity or turns.
  • Histidine (His) residues (positions 5, 14), which can participate in metal coordination or hydrogen bonding.
  • Glutamic acid (Glu) at the C-terminus (positions 16–17), providing a negatively charged region.

Hypothetical Synthesis Based on analogous peptide synthesis methods (e.g., ), the target peptide may be synthesized via solid-phase techniques using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (dimethylformamide) with N-methylmorpholine (NMM) as a base .

  • Metal-binding interactions (via His residues).
  • Enzymatic substrates (due to Pro-rich regions).
  • Hydrophobic domain-mediated interactions (e.g., membrane penetration).

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[2-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMHUXBSHGAVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H118N20O22S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1683.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Met-ala-gly-pro-his-pro-val-ile-val-ile-thr-gly-pro-his-glu-glu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: the activated amino acid to the resin-bound peptide chain.

    Deprotection: of the amino group to allow the next amino acid to be added.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification of the synthesized peptide is achieved through techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted through chemical modification to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents like DCC or DIC.

Major Products

    Oxidation: Formation of sulfoxides or disulfides.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Immunology

  • T-cell Activation and Inhibition :
    • The VIVIT peptide has been extensively used in studies investigating T-cell activation mechanisms. By inhibiting NFAT, researchers can explore how T-cells respond to various stimuli and the subsequent effects on cytokine production.
    • Case Study: In vitro studies demonstrated that VIVIT can reduce IL-2 production in activated T-cells, highlighting its potential in modulating immune responses during autoimmune disorders .
  • Inflammatory Diseases :
    • The peptide's ability to inhibit NFAT activation makes it a candidate for therapeutic interventions in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
    • Research indicates that VIVIT administration can ameliorate symptoms in animal models of these diseases by downregulating pro-inflammatory cytokines .

Cancer Research

  • Tumor Microenvironment Modulation :
    • VIVIT has been studied for its role in altering the tumor microenvironment by modulating immune cell activity within tumors.
    • A study showed that using VIVIT in combination with traditional chemotherapy enhanced anti-tumor immunity by preventing NFAT-mediated suppression of T-cell function .
  • Therapeutic Synergy :
    • The peptide has potential applications in combination therapies for cancer treatment, particularly in enhancing the efficacy of immunotherapies.
    • Case Study: In models of melanoma, VIVIT was shown to enhance the effectiveness of checkpoint inhibitors by promoting a more robust T-cell response against tumor cells .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Acting as substrates, inhibitors, or activators of enzymes.

    Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Data Tables

Research and Development Status

  • –4 Peptide : Advanced to therapeutic use, indicating robust preclinical validation .
  • Z-Gly-Pro-Ala-OH : Primarily a synthetic building block (), highlighting divergent applications.

Biological Activity

H-Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH, commonly referred to as the VIVIT peptide , is a synthetic peptide known for its role as a Nuclear Factor of Activated T cells (NFAT) inhibitor . This peptide has garnered attention in immunology due to its ability to modulate T-cell activation and cytokine expression.

  • Molecular Formula: C75H118N20O22S
  • Molar Mass: 1683.93 g/mol
  • Density: 1.334 g/cm³ (predicted)
  • Solubility: Soluble in DMSO (15 mg/ml) and water (2 mg/ml) .
  • CAS Number: 249537-73-3

The primary mechanism of action for this compound involves its high-affinity binding to calcineurin, which inhibits the dephosphorylation of NFAT proteins. This inhibition prevents NFAT from translocating to the nucleus, thereby reducing the transcription of genes involved in T-cell activation and cytokine production .

Immunomodulatory Effects

  • T-cell Activation Inhibition:
    • In vitro studies have demonstrated that VIVIT can inhibit T-cell activation by approximately 43% at a concentration of 1 μM using mixed lymphocyte cultures .
    • In vivo studies on C3H/HeN mice showed an effective dose of 10 mg/kg, indicating its potential for therapeutic applications in autoimmune diseases .
  • Cytokine Regulation:
    • The peptide has been shown to suppress the expression of pro-inflammatory cytokines such as IL-2 and TNF-α, which are critical in mediating immune responses .

Antioxidant Activity

Research indicates that peptides similar to VIVIT, particularly those derived from marine sources, exhibit significant antioxidant properties. These peptides help mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .

Study on NFAT Inhibition

A study conducted by Wang et al. (2022) explored the effects of VIVIT on NFAT-dependent gene expression in human T-cells. The results indicated that treatment with VIVIT resulted in a marked reduction in IL-2 production, confirming its role as a potent NFAT inhibitor .

Marine-Derived Peptides Comparison

A comparative analysis highlighted the biological activities of various marine-derived peptides, including VIVIT. It was found that peptides with hydrophobic amino acids at their N-terminus exhibited enhanced ACE-inhibitory activity, suggesting structural features significantly influence biological activity .

Data Tables

PropertyValue
Molecular FormulaC75H118N20O22S
Molar Mass1683.93 g/mol
Density1.334 g/cm³
SolubilityDMSO: 15 mg/ml; Water: 2 mg/ml
CAS Number249537-73-3
Biological ActivityObservations
T-cell Inhibition~43% inhibition at 1 μM
Cytokine SuppressionReduced IL-2 and TNF-α
Antioxidant ActivityEffective in scavenging free radicals

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this peptide?

  • Methodological Answer : Systematically substitute residues (e.g., Ala scanning) in the His-Pro-Val-Ile core. Use molecular dynamics simulations (AMBER or GROMACS) to predict conformational changes. Validate with isothermal titration calorimetry (ITC) to measure ΔG of NFAT binding. Prioritize analogs with ≥10-fold improved IC₅₀ in cellular assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.